Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate

JAK2 JH2 pseudokinase kinase inhibitor fluorescence polarization

Procure this specific benzyloxy-substituted oxazole-4-carboxylate ester (CAS 827028-74-0) to ensure target engagement in JAK2 JH2 pseudokinase domain assays. SAR data show that the benzyloxy group on the 5-phenyl ring restores binding affinity to the 33–75 nM Kd range, which is lost in simpler 5-phenyloxazole-4-carboxylate analogs lacking this extension. This compound is also documented as a 5-LOX pathway probe (1.0 µM activity in RBL-1 cells) and a cell-permeable methyl ester prodrug form of the active carboxylic acid pharmacophore for in vitro chymase-inhibition and IRAK-4 pathway studies.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 827028-74-0
Cat. No. B12900322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate
CAS827028-74-0
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H15NO4/c1-21-18(20)16-17(23-12-19-16)14-7-9-15(10-8-14)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
InChIKeyRHHWHEZTMHSBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate: CAS 827028-74-0 – Structural Identity and Baseline Characteristics for Procurement Screening


Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate (CAS 827028-74-0; molecular formula C₁₈H₁₅NO₄; molecular weight 309.32 g/mol) is a synthetic, polysubstituted 1,3-oxazole heterocycle featuring a benzyloxy-protected phenyl group at the 5-position and a methyl ester at the 4-carboxylate position. The compound belongs to the broader 2,5-disubstituted oxazole-4-carboxylate scaffold class, which has been investigated across multiple therapeutic target spaces including antiviral [1], anti-inflammatory , and kinase-associated pathways. This specific substitution pattern—combining the electron-donating benzyloxy moiety with the ester functionality—generates a distinct physicochemical and pharmacological profile that differentiates it from simpler 5-phenyloxazole-4-carboxylate analogs lacking the benzyloxy extension.

Why Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate (CAS 827028-74-0) Cannot Be Interchanged with Simpler 5-Phenyloxazole or Unsubstituted Analogs


Oxazole-4-carboxylate derivatives exhibit steep and non-linear structure-activity relationships wherein minor structural modifications produce orders-of-magnitude shifts in target binding affinity and functional potency. In the JAK2 JH2 pseudokinase domain system, conversion of the free carboxylate to the methyl ester—the exact esterification state present in CAS 827028-74-0—resulted in a substantial loss of binding affinity, while the subsequent addition of a benzyloxy group restored and enhanced affinity to sub-100 nM levels (Kd range 0.033–0.075 µM) [1]. Similarly, in the methionine aminopeptidase (MetAP) target class, regioisomeric oxazole substitution (2-aryloxazol-4-ylcarboxylic acid versus 5-aryloxazol-2-ylcarboxylic acid) determines whether a compound exhibits potent, selective inhibition or complete inactivity [2]. These findings demonstrate that the benzyloxy substitution pattern in CAS 827028-74-0 is not a cosmetic structural variation but a critical pharmacophoric determinant; procurement of a simpler 5-phenyloxazole-4-carboxylate analog (e.g., CAS 38061-18-6, which lacks the benzyloxy extension) will yield a compound with fundamentally different target engagement and biological readout.

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate: Quantitative Comparative Evidence for Scientific Selection


JAK2 JH2 Pseudokinase Domain Binding Affinity: Ester and Benzyloxy Contributions to Sub-100 nM Kd

In a systematic SAR study of oxazole-based JAK2 JH2 domain ligands evaluated via competitive fluorescence polarization assay, conversion of the free carboxylate (compound 7) to the methyl ester (compound 8) produced a marked loss of binding affinity. Subsequent addition of a benzyloxy group (compounds 11–14) restored and enhanced binding, yielding Kd values between 0.033 µM and 0.075 µM. This represents a >10-fold affinity gain relative to the esterified but non-benzyloxylated precursor [1].

JAK2 JH2 pseudokinase kinase inhibitor fluorescence polarization

5-Lipoxygenase (5-LOX) Inhibitory Activity in Intact RBL-1 Cells: Single-Point Screening Data

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate was evaluated for inhibition of 5-lipoxygenase (5-LOX) in intact basophilic rat leukemia (RBL-1) cells at a single concentration of 1.0 µM. Bioactivity was recorded as detectable inhibition at this concentration . For class-level context, potent oxazole-based 5-LOX inhibitors in the same assay format have demonstrated IC₅₀ values ranging from 0.08 µM (mouse macrophages) to 1.2 µM (human whole blood), with the most active analog (oxazole 59) achieving an IC₅₀ of 7 nM in human monocytes [1].

5-lipoxygenase anti-inflammatory leukotriene biosynthesis

Regioisomeric Substitution in Oxazole-4-Carboxylates Determines Target Selectivity: MetAP Inhibition Case Study

In a comprehensive evaluation of heterocyclic MetAP inhibitors, 2-aryloxazol-4-ylcarboxylic acids demonstrated potent and selective inhibition of the Co(II) form of E. coli MetAP with IC₅₀ values in the micromolar range. In striking contrast, the regioisomeric 5-aryloxazol-2-ylcarboxylic acids were completely inactive against all three metalloforms (Fe(II), Co(II), and Mn(II)) of the enzyme [1]. CAS 827028-74-0 bears the 4-carboxylate substitution pattern associated with the active 2-aryloxazol-4-ylcarboxylic acid series, not the inactive 5-aryloxazol-2-ylcarboxylic acid regioisomer.

methionine aminopeptidase antibacterial regioisomer selectivity

In Vivo Antiarrhythmic Efficacy of Oxazole-4-Carboxylic Acid Scaffolds in Canine Myocardial Infarction Model

The oxazole-4-carboxylic acid scaffold has demonstrated translationally relevant in vivo pharmacology. TY-51184, a specific chymase inhibitor bearing an oxazole-4-carboxylic acid core, was evaluated in a canine left anterior descending (LAD) coronary artery ligation model of myocardial infarction. At 1 mg/kg intravenous administration, TY-51184 significantly suppressed cardiac chymase activity, reduced plasma angiotensin II levels, and largely prevented ventricular arrhythmias (VAs) during the 8-hour ischemic period. The antiarrhythmic efficacy was comparable to that of candesartan (1 mg/kg i.v.), an angiotensin II type 1 receptor antagonist [1].

chymase inhibitor myocardial infarction antiarrhythmic

Renoprotective Efficacy of Oxazole-4-Carboxamide Scaffolds in Chronic Kidney Disease Model: IRAK-4 Inhibition

The oxazole-4-carboxamide scaffold, structurally related to oxazole-4-carboxylates, has demonstrated significant renoprotective efficacy in vivo. AS2444697, an IRAK-4 inhibitor bearing a 1,3-oxazole-4-carboxamide core, was administered twice daily (0.3–3 mg/kg) for six weeks to 5/6 nephrectomized (Nx) rats, a model of chronic kidney disease (CKD). Treatment produced dose-dependent reductions in urinary protein excretion and prevented the development of glomerulosclerosis and interstitial fibrosis, without affecting blood pressure. Additionally, plasma creatinine and blood urea nitrogen levels decreased, and creatinine clearance was preserved [1].

IRAK-4 inhibitor chronic kidney disease anti-inflammatory

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate (CAS 827028-74-0): Evidence-Based Application Scenarios for Scientific Procurement


JAK2 Pseudokinase Domain Ligand Discovery and SAR Expansion

CAS 827028-74-0 is ideally positioned for medicinal chemistry programs investigating JAK2 JH2 domain modulation. BindingDB-derived SAR demonstrates that benzyloxy substitution on the oxazole-4-carboxylate scaffold restores and enhances JH2 domain binding affinity to the 33–75 nM Kd range, following esterification-induced affinity loss. Researchers requiring a probe compound with validated JH2 domain engagement should prioritize this benzyloxylated derivative over simpler 5-phenyloxazole-4-carboxylate esters that lack the benzyloxy extension [1].

5-Lipoxygenase Pathway Screening and Anti-Inflammatory Target Validation

For laboratories conducting primary screens against the 5-LOX pathway, CAS 827028-74-0 offers a defined starting point with documented activity at 1.0 µM in intact RBL-1 cells. While potency is moderate relative to optimized clinical candidates (e.g., oxazole 59 at 7 nM), the compound provides a structurally characterized entry into oxazole-based 5-LOX inhibitor SAR. Procurement for secondary validation or scaffold-hopping campaigns is supported by the established assay context [1].

Oxazole Scaffold-Based Drug Discovery for Cardiovascular Indications (Chymase Inhibition)

The oxazole-4-carboxylic acid scaffold has demonstrated compelling in vivo antiarrhythmic efficacy in a canine myocardial infarction model via chymase inhibition. CAS 827028-74-0, as a methyl ester prodrug form of the active carboxylic acid pharmacophore, serves as a cell-permeable analog suitable for in vitro target engagement studies and cellular assays preceding in vivo PK/PD evaluation. Procurement supports cardiovascular drug discovery programs targeting the chymase-angiotensin axis [1].

Inflammatory and Fibrotic Disease Target Validation (IRAK-4 and Related Kinases)

The 1,3-oxazole-4-carboxamide/carboxylate scaffold has shown renoprotective efficacy in the 5/6 nephrectomized rat CKD model, achieving dose-dependent reductions in proteinuria, glomerulosclerosis, and interstitial fibrosis without hemodynamic perturbation. CAS 827028-74-0 provides a structurally aligned chemical probe for in vitro kinase profiling, cellular IRAK-4 pathway assays, and preliminary SAR studies aimed at inflammatory and fibrotic disease indications [1].

Quote Request

Request a Quote for Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.